![molecular formula C6H4BrN3 B2909665 7-Bromopyrazolo[1,5-A]pyrimidine CAS No. 1159983-04-6](/img/structure/B2909665.png)

7-Bromopyrazolo[1,5-A]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

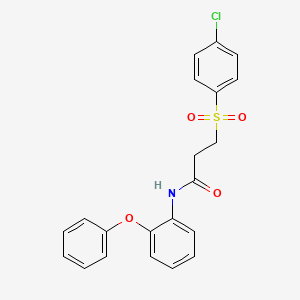

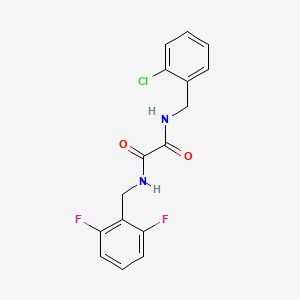

7-Bromopyrazolo[1,5-A]pyrimidine is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds . This compound forms the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H4BrN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H . This indicates that the compound has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the main synthesis route allows for structural modifications at various positions on the compound via a cyclocondensation reaction .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 198.02 . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Aplicaciones Científicas De Investigación

Synthesis and Modification

Synthesis and Electrophilic Substitutions of Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines This research focused on the synthesis of novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines using 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as precursors. The study provided insights into the formation of various derivatives through reactions with electrophilic reagents and outlined the use of these compounds for further chemical synthesis (Atta, 2011).

Facile Preparation of 7-amino-3-aryl Pyrazolo[1,5-a]pyrimidines The research introduced a method for the functionalization of pyrazolo[1,5-a]pyrimidine scaffold utilizing a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate. This strategy allowed for the sequential modification of the 3-position and 7-position of the scaffold, offering improvements over previous methods (Catalano et al., 2015).

Biological Applications

Discovery and Characterization of Hepatitis C Virus Inhibitor This paper described the discovery of a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of the hepatitis C virus (HCV). It provided a synthesis and preliminary structure-activity relationship study of the compound, highlighting its potential as a therapeutic agent (Hwang et al., 2012).

Synthesis of Pyrazolo[1,5-a]pyrimidines as Anti-proliferative Agents This study synthesized new glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and evaluated their anti-proliferative properties against human breast cancer cells. The paper also discussed the predicted pharmacokinetics and drug-likeness properties of the compounds, contributing to the understanding of their potential as anti-cancer agents (Atta et al., 2019).

Structural Studies

Molecular Structure Analysis of Pyrazolo[1,5-a]pyrimidines The paper focused on the X-ray diffractometry and theoretical study of the structure of certain pyrazolo[1,5-a]pyrimidines. It discussed the crystal packing and molecular interactions, providing valuable information on the structural aspects of these compounds (Frizzo et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

7-Bromopyrazolo[1,5-A]pyrimidine is a derivative of Pyrazolo[1,5-a]pyrimidines (PPs), a large family of N-heterocyclic compounds . PPs have been identified as strategic compounds for medicinal chemistry due to their significant properties . They have been found to have anticancer potential and enzymatic inhibitory activity . .

Mode of Action

It is known that the main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given the compound’s anticancer potential and enzymatic inhibitory activity , it is likely that it affects pathways related to cell proliferation and enzyme function.

Pharmacokinetics

It is known that the compound has a molecular weight of 19802 , which may influence its bioavailability and distribution within the body.

Result of Action

Given its anticancer potential and enzymatic inhibitory activity , it is likely that the compound induces changes in cell proliferation and enzyme function.

Action Environment

It is known that the compound has significant photophysical properties , suggesting that light exposure may influence its activity. Additionally, the compound has a storage temperature of 28°C , indicating that temperature may affect its stability.

Análisis Bioquímico

Cellular Effects

Similar compounds in the pyrazolo[1,5-A]pyrimidines family have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

7-bromopyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWUFQQFTWOGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC=C(N2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159983-04-6 |

Source

|

| Record name | 7-bromopyrazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2909582.png)

![N-[3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2909585.png)

![{5-[(4-benzhydrylpiperazino)methyl]-1-methyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B2909587.png)

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909588.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isopropylpiperidine-4-carboxamide](/img/structure/B2909592.png)

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2909594.png)

![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2909599.png)

![N-[2-[4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2909600.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2909605.png)